GnetumontaninC
Description
Gnetumontanin C is a stilbene-derived compound isolated from the genus Gnetum, a group of tropical plants known for their unique secondary metabolites. Structurally, it features a resveratrol-like backbone with additional glycosylation and prenyl modifications, contributing to its bioactivity and stability . Glycosylation, a critical feature of Gnetumontanin C, enhances its solubility and bioavailability compared to non-glycosylated stilbenes, as highlighted in glycosylation engineering studies .
Properties
Molecular Formula |
C25H22O7 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C25H22O7/c1-30-21-9-14(4-7-19(21)27)3-5-16-10-17(26)12-23-25(16)18(13-24(29)32-23)15-6-8-20(28)22(11-15)31-2/h3-12,18,26-28H,13H2,1-2H3/b5-3+ |
InChI Key |
HUNGNQPYCWAZFI-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=C3C(CC(=O)OC3=CC(=C2)O)C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=C3C(CC(=O)OC3=CC(=C2)O)C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GnetumontaninC involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the core structure: This involves a series of condensation reactions to form the core structure of this compound.
Functionalization: Various functional groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. potential methods include:
Biotechnological Approaches: Utilizing genetically modified microorganisms to produce this compound.
Chemical Synthesis: Scaling up the laboratory synthesis methods to industrial levels, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: GnetumontaninC undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of this compound.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Scientific Research Applications
GnetumontaninC has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, arthritis, and infections.
Mechanism of Action
The mechanism of action of GnetumontaninC involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Action: Disrupting microbial cell membranes and inhibiting essential microbial enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Gnetumontanin C shares structural and functional similarities with stilbenes and flavonoids. Below is a comparative analysis with two analogs: resveratrol and piceatannol.
Table 1: Structural and Functional Comparison of Gnetumontanin C with Resveratrol and Piceatannol
*Estimated based on structural analogs.
Key Findings:
Bioactivity: While resveratrol is renowned for cardiovascular benefits, Gnetumontanin C’s modified structure may broaden its therapeutic scope, particularly in cancer models. However, its efficacy relative to piceatannol (a potent kinase inhibitor) remains underexplored .
Solubility and Pharmacokinetics : Glycosylation in Gnetumontanin C addresses a key limitation of resveratrol—poor bioavailability—suggesting advantages in drug formulation .
Methodological Considerations
The comparison framework aligns with ’s guidelines, emphasizing structural and functional parallels . Analytical techniques such as glycan profiling (via GlycoBase ) and HPLC-based methods are critical for quantifying differences in glycosylation patterns among these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
